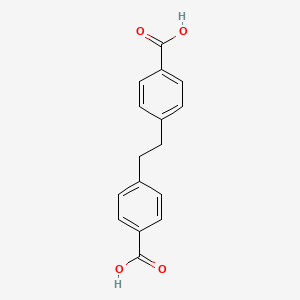

4,4'-(Ethane-1,2-diyl)dibenzoic acid

CAS No.: 793-07-7

Cat. No.: VC8362536

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 793-07-7 |

|---|---|

| Molecular Formula | C16H14O4 |

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | 4-[2-(4-carboxyphenyl)ethyl]benzoic acid |

| Standard InChI | InChI=1S/C16H14O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,1-2H2,(H,17,18)(H,19,20) |

| Standard InChI Key | HCUNREWMFYCWAQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCC2=CC=C(C=C2)C(=O)O)C(=O)O |

| Canonical SMILES | C1=CC(=CC=C1CCC2=CC=C(C=C2)C(=O)O)C(=O)O |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name for this compound is 4-[2-(4-carboxyanilino)ethylamino]benzoic acid, reflecting its bis-benzoic acid structure connected by an ethylenediamine bridge . Its SMILES notation () and InChIKey () further delineate its atomic connectivity .

Synonyms and Identifiers

Common synonyms include:

Synthesis and Reaction Pathways

Catalyst-Free Synthesis

Bulut and Queen (2018) developed a three-step, catalyst-free synthesis route for aryl diamines, including 4,4'-(ethane-1,2-diyl)dibenzoic acid . The process involves:

-

Nucleophilic substitution of nitro groups with ethylenediamine.

-

Reduction of intermediate nitro compounds.

Alternative Methods

A related synthesis for structurally analogous compounds involves reacting methyl 4-hydroxybenzoate with potassium carbonate in acetonitrile, followed by crystallization to obtain monoclinic crystals . While this method targets dimethyl esters, hydrolysis under acidic conditions could yield the free dicarboxylic acid .

Structural and Crystallographic Analysis

Crystalline Architecture

X-ray diffraction studies reveal a monoclinic crystal system with space group (no. 14) . Key unit cell parameters include:

| Parameter | Value |

|---|---|

| 5.0825 Å | |

| 10.495 Å | |

| 13.156 Å | |

| 90° | |

| 100.552° | |

| 90° | |

| Volume () | 672.7 ų |

| Z (unit cells) | 2 |

The ethane-1,2-diyl bridge adopts a staggered conformation, minimizing steric hindrance between the benzoic acid groups .

Hydrogen Bonding Network

The carboxylate groups engage in intermolecular hydrogen bonds () with adjacent molecules, forming a two-dimensional network along the -plane . This network stabilizes the crystal lattice and influences the compound’s solubility and thermal stability.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO, acetone) but is insoluble in water . Thermogravimetric analysis (TGA) of analogous structures suggests decomposition temperatures above 250°C, indicative of moderate thermal stability .

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume